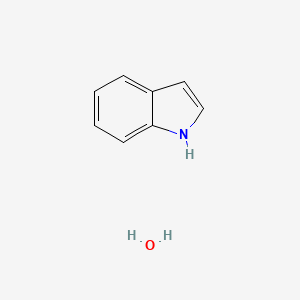
Indole oxygen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole oxygen is an organic compound that belongs to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is a derivative of indole where oxygen is incorporated into the structure, leading to unique chemical properties and reactivity. Indole and its derivatives are widely distributed in nature and are found in various biological systems, including plants, animals, and microorganisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indole oxygen derivatives can be achieved through various methods. One common approach involves the transition metal-catalyzed cyclization of unsaturated substrates, such as alkynes and nitrogen compounds . This method allows for the formation of indole derivatives with high efficiency and selectivity. Another approach is the oxidative dehydrogenation of indolines to indoles using transition metal/quinone complexes .
Industrial Production Methods: Industrial production of this compound derivatives often involves large-scale synthesis using well-established methods such as the Fischer indole synthesis, Bischler indole synthesis, and Madelung indole synthesis . These methods are optimized for high yield and purity, making them suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions: Indole oxygen derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions are particularly important, as they can lead to the formation of oxindoles and other oxygenated derivatives . Reduction reactions can convert this compound derivatives back to their parent indole compounds.
Common Reagents and Conditions: Common reagents used in the oxidation of this compound derivatives include hydrogen peroxide, oxone, and other oxidizing agents . Reduction reactions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. Substitution reactions can be carried out using electrophilic reagents under acidic or basic conditions.
Major Products: The major products formed from the oxidation of this compound derivatives include oxindoles and other oxygenated indole derivatives . These products have significant biological and pharmaceutical activities, making them valuable in various applications.
Aplicaciones Científicas De Investigación
Indole oxygen derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of complex organic molecules . In biology, this compound derivatives play a role in various biochemical processes, including signaling pathways and enzyme regulation . In medicine, these compounds are investigated for their potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral activities . In industry, this compound derivatives are used in the production of dyes, fragrances, and agrochemicals .
Mecanismo De Acción
The mechanism of action of indole oxygen derivatives involves their interaction with specific molecular targets and pathways. For example, this compound derivatives can act as enzyme inhibitors by binding to the active site of enzymes and blocking their activity . They can also modulate signaling pathways by interacting with receptors and other signaling molecules . The specific mechanism of action depends on the structure of the this compound derivative and its target.
Comparación Con Compuestos Similares
Indole oxygen derivatives can be compared with other similar compounds, such as indoles, oxindoles, and other nitrogen-containing heterocycles . While indoles are characterized by their nitrogen-containing pyrrole ring, oxindoles have an additional oxygen atom, which imparts unique chemical properties and reactivity . Compared to other nitrogen-containing heterocycles, this compound derivatives exhibit distinct biological activities and are often more versatile in their applications .
List of Similar Compounds:- Indole
- Oxindole
- Carbazole
- Benzofuran
- Benzothiophene
This compound derivatives stand out due to their unique combination of nitrogen and oxygen atoms, which allows for a wide range of chemical reactions and biological activities.
Propiedades
Número CAS |
160460-25-3 |
|---|---|
Fórmula molecular |
C8H9NO |
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
1H-indole;hydrate |
InChI |
InChI=1S/C8H7N.H2O/c1-2-4-8-7(3-1)5-6-9-8;/h1-6,9H;1H2 |
Clave InChI |
BQLKDRKXLYBIQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2S)-2-(Ethylamino)propyl]-2-methoxyphenol](/img/structure/B14259720.png)
![N-[(2S)-2-[methoxy(diphenyl)methyl]pyrrolidin-1-yl]methanimine](/img/structure/B14259724.png)
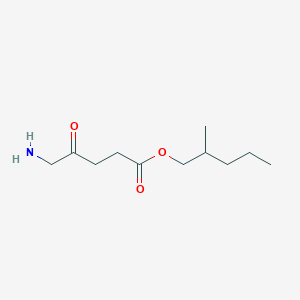
![2-[5-[5-[5-(5-Ethenylthiophen-2-yl)-3-octylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-3-octyl-5-thiophen-2-ylthiophene](/img/structure/B14259738.png)

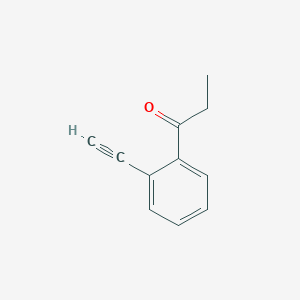

![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3-methyluridine](/img/structure/B14259770.png)
![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
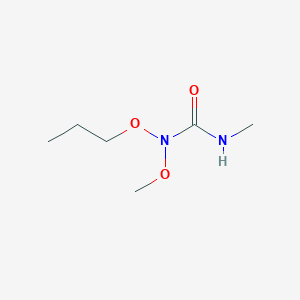
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)
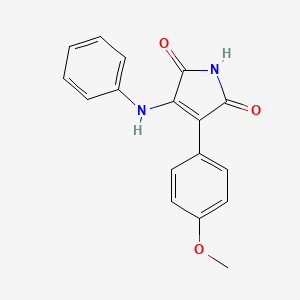
![4-{4-(4-Fluorophenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14259808.png)

